molecular formula C21H33NO5 B4006058 1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid

1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B4006058
M. Wt: 379.5 g/mol
InChI Key: BEOCKUDYPMMKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with methyl and propan-2-yl groups. The presence of oxalic acid as a counterion adds to its chemical stability and solubility.

Scientific Research Applications

1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid involves multiple steps, starting with the preparation of the phenoxy butyl intermediate. This intermediate is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide, resulting in the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C2H2O4/c1-16(2)18-10-9-17(3)19(15-18)21-14-8-7-13-20-11-5-4-6-12-20;3-1(4)2(5)6/h9-10,15-16H,4-8,11-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOCKUDYPMMKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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